4-Amino-3-nitrobenzenesulfonamide

Description

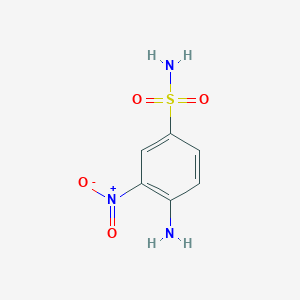

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCUJCWFQPICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379011 | |

| Record name | 4-amino-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-19-2 | |

| Record name | 4-amino-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Amino-3-nitrobenzenesulfonamide: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-Amino-3-nitrobenzenesulfonamide, a pivotal building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Chemical Properties and Structure

This compound is an aromatic sulfonamide characterized by the presence of an amino group and a nitro group on the benzene ring. These functional groups significantly influence its chemical reactivity and utility as a synthetic precursor.

Chemical Structure:

The structural formula of this compound is presented below:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 2360-19-2 | [2][3] |

| Molecular Formula | C₆H₇N₃O₄S | [1][3] |

| Molecular Weight | 217.21 g/mol | [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Melting Point | 198-202 °C | |

| Solubility | Low solubility in nonpolar solvents and limited solubility in water. Better solubility in polar organic solvents like DMSO and methanol. | [5] |

| pKa | Data not readily available | |

| Appearance | Yellowish crystalline powder |

Role in Drug Development: A Precursor to Carbonic Anhydrase Inhibitors

This compound is a key starting material in the synthesis of a class of drugs known as carbonic anhydrase inhibitors (CAIs).[4][6] Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6][7]

The primary sulfonamide group (-SO₂NH₂) of this compound is the key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to its inhibition. The amino and nitro groups on the aromatic ring provide sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with varying potency and selectivity for different carbonic anhydrase isoforms.[6][8]

Of particular interest to researchers is the development of inhibitors targeting carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[4][9] By using this compound as a scaffold, medicinal chemists can design and synthesize novel CAIs with enhanced selectivity for these tumor-associated isoforms, paving the way for more targeted and effective cancer therapies.[9][10]

Workflow for the Development of Carbonic Anhydrase Inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and its derivatives are crucial for researchers in this field. Below are generalized procedures based on common laboratory practices for similar compounds.

Synthesis of this compound from 4-Acetamidobenzenesulfonyl Chloride

This synthesis involves the nitration of an acetyl-protected precursor followed by deprotection.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Hydrochloric Acid

-

Sodium Carbonate

-

Ice

-

Water

-

Ethanol

Procedure:

-

Nitration: Carefully add 4-acetamidobenzenesulfonyl chloride to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated intermediate.

-

Filter the precipitate, wash with cold water, and dry.

-

Hydrolysis (Deprotection): Reflux the nitrated intermediate with dilute hydrochloric acid to remove the acetyl protecting group.

-

Cool the reaction mixture and neutralize with a solution of sodium carbonate to precipitate the this compound.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[11][12]

-

Transfer the finely ground powder to a pellet-forming die.[13][14]

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14][15]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation patterns.

Experimental Setup:

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often producing a protonated molecular ion [M+H]⁺.[16][17]

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.[16]

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile chemical compound.

References

- 1. 4-Amino-3-nitrobenzene-1-sulfonamide | C6H7N3O4S | CID 2774388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-3-nitro-benzenesulfonamide | 2360-19-2 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eng.uc.edu [eng.uc.edu]

- 12. shimadzu.com [shimadzu.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 15. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 16. uab.edu [uab.edu]

- 17. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitrobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of 4-amino-3-nitrobenzenesulfonamide from p-aminophenol as a starting material presents significant chemical challenges, primarily in the selective removal of the phenolic hydroxyl group. The established and more chemically viable route commences from acetanilide. This guide will detail the synthesis from acetanilide, a key intermediate that can be conceptually derived from p-aminophenol, and provide a comprehensive, step-by-step protocol for researchers.

Overall Synthetic Pathway

The synthesis of this compound from acetanilide is a multi-step process involving the sequential introduction of the required functional groups onto the benzene ring, followed by the deprotection of the amino group. The logical flow of the synthesis is outlined below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed methodologies for the core synthesis starting from acetanilide.

Step 1: Chlorosulfonation of Acetanilide

This step introduces the sulfonyl chloride group at the para position of acetanilide via electrophilic aromatic substitution. The acetyl group protects the amine and directs the substitution.

Reaction: Acetanilide → 4-Acetamidobenzenesulfonyl Chloride

Experimental Protocol: In a 500-mL round-bottomed flask equipped with a mechanical stirrer and situated in a fume hood, 290 g (165 mL, 2.49 moles) of chlorosulfonic acid is cooled to approximately 12–15°C using a water bath.[1] While maintaining this temperature, 67.5 g (0.5 mole) of dry acetanilide is added gradually over about fifteen minutes.[1] Due to the vigorous evolution of hydrogen chloride gas, this procedure must be conducted in a well-ventilated fume hood.[2] After the addition is complete, the reaction mixture is heated to 60°C for two hours to ensure the reaction goes to completion.[1] The completion of the reaction can be observed by the cessation of hydrogen chloride gas bubbles.[1] The resulting syrupy liquid is then poured slowly and with careful stirring into a beaker containing 1 kg of crushed ice.[1] The precipitated solid, p-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.[2] The product can be used in the next step without extensive drying.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Acetanilide | 67.5 g (0.5 mole) | [1] |

| Chlorosulfonic Acid | 290 g (2.49 moles) | [1] |

| Reaction Temperature | 15°C (addition), 60°C (heating) | [1] |

| Reaction Time | 2 hours | [1] |

| Typical Yield | 90.05% | [3] |

| Melting Point | ~144°C | [4] |

Step 2: Nitration of 4-Acetamidobenzenesulfonyl Chloride

This step introduces a nitro group ortho to the activating acetamido group and meta to the deactivating sulfonyl chloride group.

Reaction: 4-Acetamidobenzenesulfonyl Chloride → 4-Acetamido-3-nitrobenzenesulfonyl Chloride

Experimental Protocol: In a flask maintained at 0-10°C by an ice-salt bath, 10 mL of concentrated sulfuric acid is cooled.[5] To this, 4-acetamidobenzenesulfonyl chloride (0.1 mole) is added slowly with stirring. In a separate beaker, a nitrating mixture is prepared by carefully adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, ensuring the mixture remains cold.[5] This nitrating mixture is then added dropwise to the solution of the sulfonyl chloride, keeping the temperature below 15°C throughout the addition to prevent side reactions like dinitration.[6] After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction mixture is then poured slowly onto 100 g of crushed ice with continuous stirring.[5] The solid product, 4-acetamido-3-nitrobenzenesulfonyl chloride, precipitates and is collected by vacuum filtration, washed with ice-cold water, and dried.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 0.1 mole | (Stoichiometric) |

| Sulfuric Acid | 10 mL + 3 mL | [5] |

| Nitric Acid | 3 mL | [5] |

| Reaction Temperature | 0–15°C | [5][6] |

| Reaction Time | ~1 hour post-addition | (General procedure) |

| Typical Yield | ~85-90% | (Estimated based on similar reactions) |

Step 3: Amination of 4-Acetamido-3-nitrobenzenesulfonyl Chloride

The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with an amine source, typically ammonia.

Reaction: 4-Acetamido-3-nitrobenzenesulfonyl Chloride → 4-Acetamido-3-nitrobenzenesulfonamide

Experimental Protocol: The crude 4-acetamido-3-nitrobenzenesulfonyl chloride from the previous step is added in portions to a stirred, cooled (ice bath) solution of concentrated aqueous ammonia (approximately 5-6 molar equivalents). The reaction is exothermic and should be controlled to maintain a low temperature. After the addition is complete, the mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature. The solid sulfonamide product precipitates from the solution. The product is collected by vacuum filtration, washed thoroughly with cold water to remove any ammonium salts, and then dried. Recrystallization from an ethanol/water mixture can be performed for further purification.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1 mole | (Stoichiometric) |

| Aqueous Ammonia | 5-6 molar equivalents | (General procedure) |

| Reaction Temperature | 0–25°C | (General procedure) |

| Reaction Time | 1-2 hours | (General procedure) |

| Typical Yield | >90% | (Estimated based on similar reactions) |

Step 4: Hydrolysis of 4-Acetamido-3-nitrobenzenesulfonamide

The final step is the removal of the acetyl protecting group to reveal the free amine.

Reaction: 4-Acetamido-3-nitrobenzenesulfonamide → this compound

Experimental Protocol: The crude 4-acetamido-3-nitrobenzenesulfonamide is transferred to a round-bottomed flask. A mixture of concentrated hydrochloric acid (e.g., 1.5 mL per gram of starting material) and water (e.g., 3 mL per gram) is added.[2] A reflux condenser is attached, and the mixture is heated to reflux until all the solid has dissolved, and then for an additional 10-15 minutes.[2] The solution is then cooled to room temperature, which may cause the hydrochloride salt of the product to crystallize. The mixture is carefully neutralized with a base, such as sodium bicarbonate solution, until the pH is approximately 7. The yellow final product, this compound, precipitates. The solid is collected by vacuum filtration, washed with cold water, and dried.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1 mole | (Stoichiometric) |

| Reagent | Conc. HCl / Water | [2] |

| Reaction Condition | Reflux | [2] |

| Reaction Time | ~30 minutes | [2] |

| Typical Yield | High | (Generally quantitative) |

| Molecular Weight | 217.2 g/mol | [7] |

Signaling Pathways and Logical Relationships

The final product, this compound, serves as a key building block in medicinal chemistry, particularly for the synthesis of carbonic anhydrase (CA) inhibitors.[8] These inhibitors target CA isoforms, such as CA IX and XII, which are overexpressed in hypoxic tumors and contribute to chemoresistance.[8] The inhibition of these enzymes is a promising strategy in cancer therapy.

Caption: Role of the sulfonamide scaffold in targeting carbonic anhydrase for cancer therapy.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. jocpr.com [jocpr.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. benchchem.com [benchchem.com]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound Research Chemical [benchchem.com]

4-Amino-3-nitrobenzenesulfonamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Chemical Name: 4-Amino-3-nitrobenzenesulfonamide CAS Number: 2360-19-2 Molecular Formula: C₆H₇N₃O₄S

| Property | Value | Source |

| Molecular Weight | 217.21 g/mol | [1] |

| Appearance | Solid | [cite: ] |

| InChI Key | DZJCUJCWFQPICK-UHFFFAOYSA-N | [cite: ] |

Introduction

This compound is a key chemical intermediate, primarily utilized as a foundational scaffold in medicinal chemistry for the development of targeted therapeutics. Its structural features, including a primary sulfonamide group, an aromatic amine, and a nitro group, make it a versatile precursor for the synthesis of a wide range of bioactive molecules. Notably, it is a critical starting material for the generation of potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII, which are implicated in cancer progression and chemoresistance.[2] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of novel anticancer agents.

Data Presentation

Carbonic Anhydrase Inhibition by Related Sulfonamide Derivatives

The following table summarizes the inhibition constants (Kᵢ or Kₔ) of various sulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing isoform-selective inhibitors based on the benzenesulfonamide scaffold.

| Compound Class/Derivative | hCA I (Kᵢ/Kₔ, nM) | hCA II (Kᵢ/Kₔ, nM) | hCA IX (Kᵢ/Kₔ, nM) | hCA XII (Kᵢ/Kₔ, nM) |

| N-aryl-β-alanine derivatives | 5880 - 170000 | 670 - >10000 | - | 1850 - >10000 |

| Diazobenzenesulfonamides | 6 - >10000 | 110 - >10000 | - | 1850 - >10000 |

| 4-substituted pyridine-3-sulfonamides | - | 271 - >10000 | 137 - >10000 | 91 - >10000 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Note: Data is compiled from various sources and represents a range of activities for different derivatives within each class. Direct comparison between classes should be made with caution.

Anticancer Activity of Related Sulfonamide Derivatives

The antiproliferative activity of sulfonamide derivatives is often evaluated against various cancer cell lines. The following table presents representative half-maximal inhibitory concentration (IC₅₀) values for selected compounds.

| Compound Series | HCT-116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |

| 4-substituted pyridine-3-sulfonamides | 17 - 260 µM | 15 - 300 µM | 22 - 460 µM |

| Cisplatin (Reference) | 3.8 µM | 3.1 µM | 2.2 µM |

Note: The wide range of IC₅₀ values reflects the structural diversity within the tested series of compounds.

Experimental Protocols

Synthesis of this compound

Step 1: Acetylation of 4-Aminobenzenesulfonamide

-

In a suitable reaction vessel, dissolve 4-aminobenzenesulfonamide in a solvent such as acetic acid or pyridine.

-

Add acetic anhydride to the solution, typically in a slight molar excess.

-

The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 4-acetamidobenzenesulfonamide, is isolated by precipitation in water, followed by filtration and drying.

Step 2: Nitration of 4-Acetamidobenzenesulfonamide

-

To a cooled solution of concentrated sulfuric acid, slowly add the 4-acetamidobenzenesulfonamide from the previous step, maintaining a low temperature (e.g., 0-10 °C).

-

A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate, is added portion-wise while vigorously stirring and carefully controlling the temperature.

-

After the addition is complete, the reaction is allowed to proceed at a controlled temperature for a specified time, with monitoring by TLC.

-

The reaction mixture is then carefully poured onto crushed ice to precipitate the product, 4-acetamido-3-nitrobenzenesulfonamide.

-

The solid product is collected by filtration, washed with cold water until neutral, and dried.

Step 3: Hydrolysis of 4-Acetamido-3-nitrobenzenesulfonamide

-

The dried 4-acetamido-3-nitrobenzenesulfonamide is suspended in an aqueous acidic solution, such as dilute hydrochloric acid or sulfuric acid.

-

The mixture is heated under reflux for a period sufficient to achieve complete hydrolysis of the acetyl group, as monitored by TLC.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final product, this compound.

-

The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis of Carbonic Anhydrase Inhibitors from this compound

The versatile functional groups of this compound allow for various chemical modifications to synthesize diverse libraries of potential CA inhibitors. A general protocol for the synthesis of Schiff base derivatives is outlined below:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aromatic or heteroaromatic aldehyde (1-1.2 equivalents) to the solution.

-

A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated Schiff base product is collected by filtration.

-

The product is washed with a cold solvent and can be purified by recrystallization.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the catalytic activity of CA isoforms by monitoring the pH change associated with the hydration of carbon dioxide.

-

Reagents and Buffers: Prepare a buffered solution (e.g., TRIS or HEPES) at a specific pH (typically 7.5) containing a pH indicator (e.g., phenol red). Prepare stock solutions of the recombinant human CA isoforms and the test inhibitors in a suitable solvent (e.g., DMSO).

-

Enzyme-Inhibitor Pre-incubation: In a cuvette, mix the enzyme solution with the inhibitor solution at various concentrations and incubate for a defined period to allow for binding.

-

Reaction Initiation: A CO₂-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow spectrophotometer.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ by the enzyme causes a pH drop.

-

Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for CA Inhibitor Development

Caption: A generalized workflow for the synthesis and screening of carbonic anhydrase inhibitors.

Hypoxia-Inducible Factor (HIF-1) Signaling Pathway in Cancer

Caption: The role of Carbonic Anhydrase IX in the HIF-1 signaling pathway under tumor hypoxia.

References

An In-depth Technical Guide to the Solubility of 4-Amino-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is critical for its purification, formulation, and overall drug development process. This document presents available solubility data, details experimental protocols for its determination, and provides a logical framework for understanding solubility principles.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₄S | [1] |

| Molecular Weight | 217.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2360-19-2 | |

| XLogP3 | -0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 140 Ų | [1] |

The presence of amino (-NH₂), nitro (-NO₂), and sulfonamide (-SO₂NH₂) functional groups contributes to the compound's polarity and its capacity for hydrogen bonding, which are key determinants of its solubility. The negative XLogP3 value suggests a higher affinity for polar solvents over nonpolar ones.

Solubility of this compound

General Solubility Profile:

Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents. The presence of functional groups capable of hydrogen bonding will favor solvents that can also act as hydrogen bond donors or acceptors.

Qualitative Observations:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and sulfonamide groups can form hydrogen bonds with protic solvents. Therefore, some degree of solubility is expected. The sodium salt of the related compound, Sodium 4-amino-3-nitrobenzenesulfonate, is noted to be soluble in water, indicating that the parent compound likely has some aqueous solubility.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and have relatively high dielectric constants, which can facilitate the dissolution of polar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, it is expected to have very low solubility in nonpolar solvents.

Due to the lack of specific quantitative data in the searched literature, a table of precise solubility values cannot be provided at this time. Researchers are encouraged to determine the solubility experimentally in their solvent systems of interest.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Gravimetric Method: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid is determined.

-

Spectroscopic/Chromatographic Method: The clear filtrate is appropriately diluted with the solvent. The concentration of this compound in the diluted sample is then determined using a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

-

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and expressed in appropriate units (e.g., mg/mL, g/L, or molarity).

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Decision Pathway for Quantification Method.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided a detailed experimental protocol for the determination of its solubility. While specific quantitative solubility data remains elusive in the readily available literature, the provided information on its molecular structure and properties allows for a qualitative prediction of its solubility behavior. For drug development professionals, the experimental determination of solubility in relevant solvent systems is a crucial step for process optimization and formulation design. The methodologies and workflows presented herein provide a solid foundation for undertaking such studies.

References

4-Amino-3-nitrobenzenesulfonamide mechanism of action as a carbonic anhydrase inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 4-amino-3-nitrobenzenesulfonamide and related compounds as inhibitors of carbonic anhydrase (CA). It covers the fundamental binding interactions, quantitative inhibition data for analogous compounds, detailed experimental protocols, and visualizations of the core concepts.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. There are 15 known human CA isoforms, with 12 being catalytically active[1]. These enzymes are involved in pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis[3]. Their association with various diseases, including glaucoma, epilepsy, and cancer, has made them significant therapeutic targets[1][3].

Primary aromatic and heterocyclic sulfonamides (R-SO₂NH₂) are a well-established and extensively studied class of potent carbonic anhydrase inhibitors (CAIs)[1][4]. Their mechanism of action relies on the binding of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site[3]. This compound serves as a key structural scaffold in the development of novel CAIs, particularly those targeting tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic solid tumors[5]. The amino and nitro functional groups on the benzenesulfonamide core provide a versatile platform for chemical modifications to enhance binding affinity, selectivity, and pharmacokinetic properties[5].

Core Mechanism of Action

The inhibitory activity of benzenesulfonamide-based compounds is primarily dictated by the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located at the bottom of the active site cleft of the carbonic anhydrase enzyme[6].

The key interactions are as follows:

-

Coordination with the Catalytic Zinc Ion: The sulfonamide group (-SO₂NH₂) binds to the Zn²⁺ ion in its deprotonated, anionic form (-SO₂NH⁻)[7]. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function[8].

-

Hydrogen Bonding Network: The nitrogen atom of the bound sulfonamide anion acts as a hydrogen bond acceptor, while one of the sulfonyl oxygen atoms forms a hydrogen bond with the backbone amide of a conserved threonine residue (Thr199 in hCA II)[9]. This network of hydrogen bonds helps to properly orient the inhibitor within the active site.

-

Van der Waals Interactions: The aromatic ring of the benzenesulfonamide scaffold makes van der Waals contacts with hydrophobic and aromatic residues within the active site cavity[1]. Key residues often involved in these interactions include Gln92, Val121, Phe131, Leu198, and Thr200 in hCA II[1].

-

Influence of Substituents: The nature and position of substituents on the benzene ring, such as the 4-amino and 3-nitro groups in this compound, are crucial for modulating the binding affinity and isoform selectivity[1]. These groups can form additional hydrogen bonds or van der Waals interactions with residues in the hydrophilic or hydrophobic regions of the active site, thereby fine-tuning the inhibitory profile[1]. The nitro group, being electron-withdrawing, can influence the electronic properties of the sulfonamide group, which can affect its binding affinity[10].

Below is a diagram illustrating the general binding mechanism of a benzenesulfonamide inhibitor to the active site of carbonic anhydrase.

Binding of a benzenesulfonamide inhibitor to the CA active site.

Quantitative Inhibition Data

While specific inhibition data for this compound against various human carbonic anhydrase isoforms are not extensively reported in the surveyed literature, the following table presents representative inhibition constants (Kᵢ) for structurally related nitro-containing benzenesulfonamides. This data illustrates the typical potency and selectivity profile for this class of compounds. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

| 2-Chloro-5-nitrobenzenesulfonamide | >10000 | 4975 | 653 | 12.3 |

| 2-Hydroxy-5-nitrobenzenesulfonamide | 8750 | 134 | 7.8 | 6.5 |

| 2-Amino-5-nitrobenzenesulfonamide | 9850 | 121 | 8.8 | 5.4 |

Disclaimer: The data presented in this table is for structurally related compounds and is intended to be illustrative of the general activity of nitro-substituted benzenesulfonamides. Specific inhibitory activity for this compound may vary.

Experimental Protocols

The inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrases is commonly determined using a stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay Protocol

Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific carbonic anhydrase isoform by measuring the enzyme-catalyzed hydration of CO₂.

Materials:

-

Enzyme: Purified recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX).

-

Buffer: 10 mM HEPES or TRIS, pH 7.5 (for α-CAs) or pH 8.3 (for β- and γ-CAs), containing 0.1 M Na₂SO₄ to maintain constant ionic strength[2].

-

Substrate: CO₂-saturated water.

-

Indicator: 0.2 mM Phenol Red[2].

-

Inhibitor: Test compound (e.g., this compound) dissolved in DMSO to prepare a stock solution (e.g., 10 mM), with subsequent dilutions made with the assay buffer[2].

-

Instrumentation: Stopped-flow spectrophotometer.

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and equilibrate it to 25°C.

-

Prepare a stock solution of the test inhibitor in DMSO and make serial dilutions in the assay buffer.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled water. The concentration of CO₂ will range from 1.7 to 17 mM for determining kinetic parameters[2].

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a reaction cuvette, pre-incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex[2].

-

-

Kinetic Measurement:

-

The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO₂-saturated substrate solution.

-

The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the Phenol Red indicator.

-

The change in absorbance of Phenol Red is measured at its maximum absorbance wavelength (557 nm) over a short period (e.g., 10-100 seconds).

-

-

Data Analysis:

-

The initial velocity (rate) of the reaction is determined from the linear portion of the absorbance versus time plot for each inhibitor concentration.

-

The inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models using non-linear least-squares methods and the Cheng-Prusoff equation[2].

-

The following diagram outlines the general workflow for a carbonic anhydrase inhibition assay.

Workflow for CA inhibition assay.

Conclusion

This compound represents a valuable scaffold within the broader class of benzenesulfonamide carbonic anhydrase inhibitors. The fundamental mechanism of action involves the coordination of the deprotonated sulfonamide group to the catalytic zinc ion, effectively blocking the enzyme's activity. While specific quantitative data for this particular compound is limited in the public domain, the analysis of structurally related nitro-containing benzenesulfonamides demonstrates that this class of compounds can exhibit potent, and in some cases, isoform-selective inhibition of human carbonic anhydrases. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of such inhibitors, which is crucial for the development of novel therapeutics targeting carbonic anhydrase in various disease states. Further investigation into the specific binding characteristics and inhibitory profile of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Amino-3-nitrobenzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzenesulfonamide is a key chemical intermediate with significant applications in medicinal chemistry, primarily as a precursor in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, a plausible experimental protocol for its synthesis, and its primary applications, with a focus on its role in the development of carbonic anhydrase inhibitors.

Discovery and History

The precise historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. Its emergence is intrinsically linked to the broader development of sulfonamide chemistry, which gained prominence following the discovery of the antibacterial properties of prontosil in the 1930s. The core structure, a substituted benzenesulfonamide, became a critical pharmacophore.

The primary route to this compound involves the nitration of 4-aminobenzenesulfonamide (sulfanilamide), a foundational sulfa drug. While the exact date and discoverer of this specific nitration product are unclear, its utility as a versatile intermediate for introducing further chemical diversity became apparent to medicinal chemists. Its significance grew substantially with the exploration of carbonic anhydrase inhibitors, where it serves as a crucial building block for creating compounds that target specific isoforms of this enzyme, particularly those implicated in cancer.[1]

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key quantitative data is presented in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 2360-19-2 | [2] |

| Molecular Formula | C₆H₇N₃O₄S | [2] |

| Molecular Weight | 217.21 g/mol | [2] |

| InChI Key | DZJCUJCWFQPICK-UHFFFAOYSA-N | [2] |

Table 2: Spectroscopic Data (Characteristic Vibrations and Shifts)

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Shift | Reference |

| FT-IR | Amino (-NH₂) | 3300-3500 cm⁻¹ (pair of bands) | [1] |

| FT-IR | Nitro (-NO₂) | 1500-1560 cm⁻¹ (asymmetric), 1300-1370 cm⁻¹ (symmetric) | [1] |

| FT-IR | Sulfonamide (SO₂) | 1358-1130 cm⁻¹ | [3] |

| ¹H NMR | Aromatic Protons | 6.5-8.5 ppm | [1] |

| ¹H NMR | Amino (-NH₂) & Sulfonamide (-SO₂NH₂) | Broad singlets, variable chemical shift | [1] |

| ¹³C NMR | Aromatic Carbons | 111.83-160.11 ppm (in related derivatives) | [1] |

Note: Specific, fully assigned spectral data for this compound is not consistently reported across public databases. The data presented reflects characteristic ranges for the functional groups present in the molecule and related compounds.

Synthesis of this compound

The most common laboratory synthesis of this compound is achieved through the nitration of 4-aminobenzenesulfonamide (sulfanilamide). The amino group in sulfanilamide is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the sulfonamide group, the nitration occurs at the ortho position (position 3).

Experimental Protocol: Nitration of 4-Aminobenzenesulfonamide

This protocol is a representative procedure based on standard nitration reactions of activated aromatic rings.

Materials:

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

Buchner Funnel and Filter Paper

-

pH paper

Procedure:

-

Dissolution of Starting Material: In a beaker, carefully add 10 g of 4-aminobenzenesulfonamide to 20 mL of concentrated sulfuric acid while stirring. The dissolution is exothermic, so the addition should be done slowly in an ice bath to maintain a low temperature.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This should be done in an ice bath with constant stirring.

-

Nitration Reaction: Cool the solution of 4-aminobenzenesulfonamide in sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add the nitrating mixture dropwise from a dropping funnel over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Precipitation of the Product: Pour the reaction mixture slowly onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold distilled water until the filtrate is neutral to pH paper.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood. The nitration reaction is exothermic and can run away if the temperature is not controlled. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Synthesis Pathway Diagram

References

Spectroscopic and Structural Elucidation of 4-Amino-3-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. Its role as a scaffold for carbonic anhydrase inhibitors makes its structural and spectroscopic characterization crucial for drug discovery and development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data (Predicted and from Analogous Compounds)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic | 6.5 - 8.5 | m | Ar-H |

| Amino | Broad | s | -NH₂ |

| Sulfonamide | 8.78 - 10.15 | s | -SO₂NH₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |

| Aromatic | 110 - 160 | Ar-C |

Table 2: Infrared (IR) Spectroscopic Data

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | N=O Asymmetric Stretch | 1500 - 1560 |

| N=O Symmetric Stretch | 1300 - 1370 | |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1300 - 1350 |

| S=O Symmetric Stretch | 1150 - 1180 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 |

Source: BenchChem

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O₄S |

| Molecular Weight | 217.21 g/mol |

| Common Neutral Losses | SO₂ (64 Da), NO₂ (46 Da), NO (30 Da) |

Source: PubChem, BenchChem

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity (>95%) this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Data Acquisition:

-

Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a ¹³C NMR spectrum, typically with 1024 or more scans.

-

If further structural elucidation is required, perform 2D NMR experiments such as COSY and HSQC.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization polarity.

-

For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement for molecular formula determination.

-

To study fragmentation patterns, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: A plausible synthetic route to this compound.

Caption: Inhibition of carbonic anhydrase by sulfonamides.

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 4-Amino-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzenesulfonamide, a key chemical intermediate, has garnered significant attention in medicinal chemistry and drug discovery. Its versatile structure, featuring an aromatic ring substituted with amino, nitro, and sulfonamide functional groups, serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the core research applications of this compound, with a primary focus on its pivotal role in the development of potent carbonic anhydrase inhibitors for anticancer therapy. This document delves into the underlying signaling pathways, presents quantitative data on the efficacy of its derivatives, and provides detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide explores other emerging applications, including the development of novel antimicrobial agents.

Core Chemical Properties

This compound is a stable crystalline solid with the following key properties:

| Property | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 2360-19-2[2][3][4] |

| Molecular Formula | C₆H₇N₃O₄S[2][3] |

| Molecular Weight | 217.21 g/mol [2] |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Primary Research Application: Carbonic Anhydrase Inhibition in Oncology

The most prominent research application of this compound lies in its use as a foundational building block for the synthesis of selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in maintaining pH homeostasis in solid tumors, contributing to tumor cell survival, proliferation, and metastasis, especially in hypoxic environments.[1]

The Role of Carbonic Anhydrase IX in Cancer Progression

Under hypoxic conditions, prevalent in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α upregulates the expression of CA IX, a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation. The acidic extracellular environment also facilitates extracellular matrix degradation, promoting tumor invasion and metastasis. Furthermore, CA IX is involved in cell adhesion and signaling pathways that regulate cell migration.

Caption: Signaling pathway of CA IX in the tumor microenvironment.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Derivatives

Derivatives of this compound have demonstrated potent and often selective inhibition of various carbonic anhydrase isoforms. The following table summarizes the inhibitory activity (Ki in nM) of selected derivatives against key human CA isoforms.

| Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [5] |

| Compound 4b | - | - | 20.4 | - | [5] |

| Compound 5a | - | - | 12.9 | 26.6 | [5] |

| Compound 5b | - | - | 18.2 | 8.7 | [5] |

| Compound 6d | 18.8 | >10000 | 103.4 | 11.2 | |

| Compound 6q | 38.3 | 8970 | 98.5 | 39.4 |

Note: '-' indicates data not available in the cited source.

Experimental Protocols

General Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors

The following is a generalized protocol for the synthesis of sulfonamide derivatives from this compound. Specific reaction conditions may vary depending on the desired final product.

Caption: General workflow for the synthesis of derivatives.

Materials:

-

This compound

-

Appropriate acylating or alkylating agent (e.g., acid chloride, alkyl halide)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Base (e.g., Triethylamine, Pyridine)

-

Reagents for further transformations (e.g., reducing agents like SnCl₂/HCl for nitro group reduction)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

-

Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Reagent: Slowly add the acylating or alkylating agent (1-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system or by recrystallization.

-

Characterization: Characterize the purified compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Synthesized inhibitor compounds

-

Acetazolamide (as a standard inhibitor)

-

HEPES or Tris buffer

-

CO₂-saturated water

-

pH indicator (e.g., phenol red, p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the synthesized inhibitors and acetazolamide in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

-

Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

-

Enzyme Assay:

-

The assay is performed using a stopped-flow instrument by mixing equal volumes of two solutions:

-

Solution A: Enzyme solution in buffer containing the pH indicator and varying concentrations of the inhibitor.

-

Solution B: CO₂-saturated water.

-

-

The final concentrations in the reaction cell are typically in the range of 10-20 nM for the enzyme and varying concentrations for the inhibitor.

-

-

Data Acquisition:

-

The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, leading to a decrease in pH.

-

The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance change versus time curve.

-

-

Data Analysis:

-

The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can also be calculated from the dose-response curves.

-

Other Potential Research Applications

While the primary focus has been on carbonic anhydrase inhibition, the versatile scaffold of this compound lends itself to the exploration of other therapeutic areas.

Antimicrobial Agents

The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. The presence of the amino and nitro groups on the benzene ring of this compound provides opportunities for chemical modifications to develop novel antimicrobial agents. Research in this area is ongoing, with studies exploring the synthesis and evaluation of derivatives against various bacterial and fungal strains.

Quinoxaline 1,4-Dioxide Synthesis

This compound can serve as a precursor for the synthesis of quinoxaline 1,4-dioxides. These compounds are a class of heterocyclic N-oxides known for their broad spectrum of biological activities, including antibacterial, anticancer, and antiprotozoal properties. The synthesis typically involves the oxidative cyclization of the o-nitroaniline functionality.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application as a scaffold for the development of potent and selective carbonic anhydrase inhibitors has significant implications for anticancer drug discovery, particularly in targeting hypoxic tumors. The adaptability of its structure also opens avenues for the exploration of other therapeutic applications, including the development of novel antimicrobial agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development of new therapeutic agents based on this promising chemical entity.

References

An In-Depth Technical Guide to the Safety and Handling of 4-Amino-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and toxicological information for 4-Amino-3-nitrobenzenesulfonamide (CAS No: 2360-19-2). The information is intended to guide laboratory personnel in the safe use of this compound.

Chemical Identification and Physical Properties

This compound is a substituted aromatic sulfonamide. Its chemical structure, featuring amino and nitro groups, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 2360-19-2 | [2][3][4] |

| Molecular Formula | C₆H₇N₃O₄S | [2][3] |

| Molecular Weight | 217.21 g/mol | [2] |

| Appearance | Solid (form may vary) | [5] |

| XLogP3 | -0.2 | [2] |

| Purity | Typically ≥98% | [3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2] All personnel must be fully aware of these hazards before handling the compound.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

GHS Pictograms:

Warning

The following diagram illustrates the logical relationship between the compound and its documented hazards.

Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when working with this compound.

Engineering Controls

Work should be conducted in a well-ventilated area.[5] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.[5] Eyewash stations and safety showers must be readily accessible.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times. This includes:

-

Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be inspected before use.[5][7] Use proper glove removal technique to avoid skin contact.[5]

-

Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[7][8]

-

Respiratory Protection: For operations where dust concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator with a particulate filter (such as an N95) is necessary.[6]

Hygiene Measures

Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[5] Contaminated clothing should be removed immediately and washed before reuse.[9] Do not eat, drink, or smoke in laboratory areas.[10]

Storage

Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and store locked up.[5] The substance should be stored away from incompatible materials such as strong oxidizing agents.[7][11]

The diagram below outlines a standard workflow for safely handling this chemical in a laboratory setting.

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of an exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][9][10]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][10]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[5][8][9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[9][10][11]

The following decision tree provides a guide for first aid response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[7][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment to prevent contact with skin, eyes, and clothing and to avoid inhaling dust.[5][8]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[5]

-

Containment and Cleanup: Avoid creating dust.[5] Carefully sweep or vacuum the spill and place it into a suitable, closed, and labeled container for disposal.[5]

Experimental Protocols

While specific toxicological studies for this compound were not detailed in the reviewed literature, the following section describes a standardized methodology for an in vitro skin irritation test, which is a key assessment given the compound's H315 classification.

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This protocol provides a general framework. Specific concentrations and exposure times would need to be optimized for this compound.

-

Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

-

Materials:

-

RhE tissue models (e.g., EpiDerm™, EpiSkin™).

-

Assay medium, phosphate-buffered saline (PBS).

-

Test chemical: this compound.

-

Positive Control: 5% Sodium Dodecyl Sulfate (SDS).

-

Negative Control: PBS or sterile water.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5-1 mg/mL.

-

Isopropanol or acid isopropanol.

-

Multi-well plates (e.g., 24-well).

-

Incubator (37°C, 5% CO₂).

-

Plate reader (spectrophotometer) capable of reading absorbance at 570 nm.

-

-

Methodology:

-

Tissue Preparation: RhE tissues are pre-incubated in assay medium for a specified time according to the manufacturer's instructions.

-

Chemical Application:

-

A sufficient amount of the test chemical (e.g., 25 µL liquid or 25 mg solid, moistened with water) is applied topically to the surface of the RhE tissue. At least three tissue replicates are used for each control and test chemical.

-

The positive and negative controls are applied to separate tissue replicates.

-

-

Exposure and Incubation: The tissues are exposed to the chemical for a standardized period (e.g., 60 minutes) at room temperature.

-

Rinsing: After exposure, the test chemical is thoroughly rinsed from the tissue surface with PBS.

-

Post-Exposure Incubation: The tissues are transferred to fresh assay medium and incubated for approximately 42 hours at 37°C with 5% CO₂.

-

MTT Viability Assay:

-

Following incubation, the tissues are transferred to a solution containing MTT and incubated for 3 hours.

-

During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

-

The formazan is then extracted from the tissues using isopropanol.

-

-

Data Analysis:

-

The optical density (OD) of the extracted formazan is measured using a plate reader at 570 nm.

-

The cell viability for each tissue is expressed as a percentage relative to the negative control tissues (% Viability = [OD_test / OD_negative_control] x 100).

-

The mean % viability of the three replicate tissues is calculated.

-

-

-

Interpretation of Results:

-

Irritant (Category 2): If the mean tissue viability is less than or equal to 50%.

-

Non-Irritant: If the mean tissue viability is greater than 50%.

-

This protocol provides a standardized, non-animal method for assessing skin irritation potential, directly relevant to the safety evaluation of chemicals like this compound.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. 4-Amino-3-nitrobenzene-1-sulfonamide | C6H7N3O4S | CID 2774388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-amino-3-nitro-benzenesulfonamide | 2360-19-2 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to Sourcing and Quality Control of High-Purity 4-Amino-3-nitrobenzenesulfonamide for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for high-purity 4-Amino-3-nitrobenzenesulfonamide (CAS No. 2360-19-2), a key building block in medicinal chemistry. This document outlines major commercial suppliers, provides guidance on quality control, and presents standardized workflows for supplier selection and material verification, crucial for ensuring the reproducibility and integrity of research and development activities.

Commercial Availability and Supplier Overview

This compound is a critical reagent in the synthesis of various pharmaceutical compounds, notably as a precursor for carbonic anhydrase inhibitors investigated for anticancer therapies.[1] Several chemical suppliers offer this compound at various purity levels suitable for research and development purposes. High-purity grades (typically ≥98%) are essential to avoid the interference of impurities in sensitive biological assays and to ensure the structural integrity of synthesized derivatives.

Below is a summary of commercially available this compound from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles before purchase.

| Supplier | Brand/Distributor | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| CymitQuimica | Fluorochem | 98%[2] | 2360-19-2[2] | C6H7N3O4S[2] | 217.2[2] | Intended for laboratory use only. |

| Benchchem | - | Research Grade | 2360-19-2[1] | C6H7N3O4S | 217.21[1] | Marketed as a chemical scaffold for medicinal chemistry. |

| Chemrio | - | Not specified | 2360-19-2 | C6H7N3O4S | 217.21 | Availability may vary. |

| BLD Pharm | - | Not specified | 2360-19-2 | C6H7N3O4S | 217.21 | - |

Recommended Supplier Selection Workflow

The selection of a reliable supplier for high-purity reagents is a critical step in the research and drug development pipeline. The following workflow outlines a systematic approach to qualifying and selecting a suitable vendor for this compound.

Experimental Protocols for Quality Control

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the identity and purity of the material. The following are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can be adapted for this purpose.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of this compound and can detect the presence of related impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-